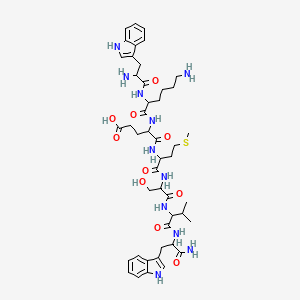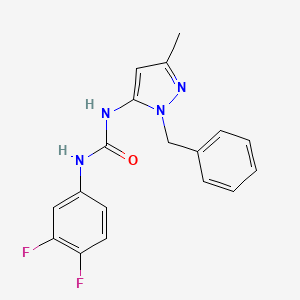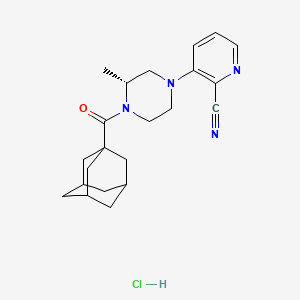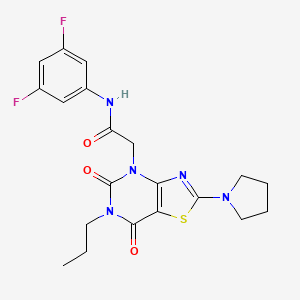
Wwamide-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wwamide-1 is a biologically active heptapeptide amide . It was originally isolated from the ganglia of the African giant snail, Achatina fulica . The peptide has a sequence of Trp-Lys-Glu-Met-Ser-Val-Trp-NH2 . It is known to exhibit inhibitory activity on a central neuron of the snail and also shows peripheral modulatory effects on muscular contractions in various tissues of the snail and other mollusks .
Wirkmechanismus
The mechanism of action of Wwamide-1 involves inhibitory activity on a central neuron of the snail and peripheral modulatory effects on muscular contractions in various tissues of the snail and other mollusks . It’s also suggested that this compound likely functions across an extensive variety of biological systems, including visual, circadian, and reproductive systems .
Safety and Hazards
Zukünftige Richtungen
Future research on Wwamide-1 could focus on further identification of Wamide-receptor pairs, confirmation of the phylogenetic distribution of Wamides through large-scale sequencing and mass spectrometry, and assignment of different functions to specific subsets of Wamide-expressing neurons . More extensive study of Wamide signaling throughout larval development in a greater number of phyla is also important in order to understand the role of Wamides in hormonal regulation .
Eigenschaften
| 149665-72-5 | |
Molekularformel |
C46H65N11O10S |
Molekulargewicht |
964.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H65N11O10S/c1-25(2)39(46(67)55-36(40(49)61)21-27-23-51-32-13-7-5-11-29(27)32)57-45(66)37(24-58)56-44(65)35(17-19-68-3)54-43(64)34(15-16-38(59)60)53-42(63)33(14-8-9-18-47)52-41(62)30(48)20-26-22-50-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,50-51,58H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,61)(H,52,62)(H,53,63)(H,54,64)(H,55,67)(H,56,65)(H,57,66)(H,59,60)/t30-,33-,34-,35-,36-,37-,39-/m0/s1 |
InChI-Schlüssel |
XYTUMOGSEFDYJQ-GURSNEKKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
WWamide-1; H-Trp-lys-glu-met-ser-val-trp-NH2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)

![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)

